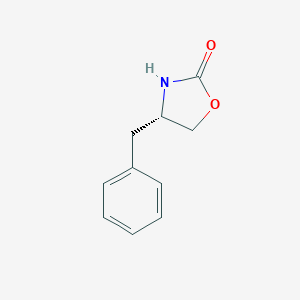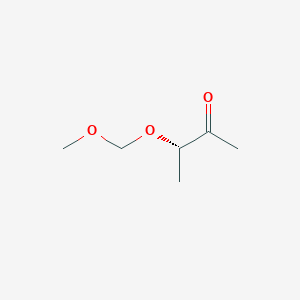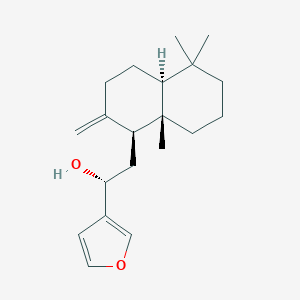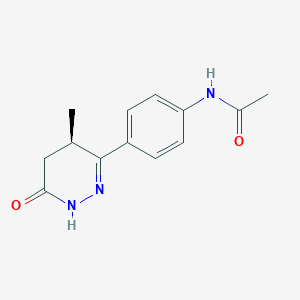
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone and related derivatives involves several steps, including acylation, cyclization, and chiral separation processes. One method detailed the synthesis of its stereoisomers, highlighting the importance of stereochemistry in the compound's biological activity. These processes underscore the compound's complex synthesis route that requires precise control over the reaction conditions to achieve the desired isomer with optimal biological activity (Howson et al., 1988).
Molecular Structure Analysis
The molecular structure of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone plays a crucial role in its biological efficacy. The presence of asymmetric centers within the molecule leads to the formation of stereoisomers, each possessing distinct pharmacological profiles. This highlights the significance of stereochemistry in the design and development of compounds within this class for specific biological activities.
Chemical Reactions and Properties
Compounds within the pyridazinone family, including (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, are known for their ability to undergo various chemical reactions. These reactions are pivotal for modifying the compound to enhance its biological activity or to study its mechanism of action. For instance, amide derivatives of related pyridazinone compounds have been synthesized to explore their vasodilatory activity, indicating the chemical versatility of this moiety (Bansal et al., 2009).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Aniline-based Triarylmethanes
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of aniline-based triarylmethanes, which are valuable pharmacophores with diverse biological activities .
- Method : The synthesis is achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .
- Results : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
-
Synthesis of Aromatic Polyimides
- Field : Polymer Chemistry
- Application : This research involves the synthesis of new aromatic polyimides containing a tetraphenylnaphthalene unit .
- Method : The polyimides were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydride by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
- Results : These polyimides had inherent viscosities of dl g- 1 and some polyimides were readily soluble in a wide range of organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, pyridine and m-cresol on heating .
- Functionalized Polyimides
- Field : Polymer Chemistry
- Application : This research involves the synthesis of new functionalized polyimides .
- Method : The polyimides were synthesized from a new aromatic diamine and various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
- Results : The resulting polyimides demonstrated high thermal and mechanical properties .
-
Synthesis of Aniline-based Triarylmethanes
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of aniline-based triarylmethanes, which are valuable pharmacophores with diverse biological activities .
- Method : The synthesis is achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .
- Results : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
-
Synthesis of Aromatic Polyimides
- Field : Polymer Chemistry
- Application : This research involves the synthesis of new aromatic polyimides containing a tetraphenylnaphthalene unit .
- Method : The polyimides were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydride by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
- Results : These polyimides had inherent viscosities of dl g- 1 and some polyimides were readily soluble in a wide range of organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, pyridine and m-cresol on heating .
-
Functionalized Polyimides
- Field : Polymer Chemistry
- Application : This research involves the synthesis of new functionalized polyimides .
- Method : The polyimides were synthesized from a new aromatic diamine and various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
- Results : The resulting polyimides demonstrated high thermal and mechanical properties .
Eigenschaften
IUPAC Name |
N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXNMWZXLDEKG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031294 | |
| Record name | OR-1896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
CAS RN |
220246-81-1 | |
| Record name | OR-1896 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OR-1896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OR-1896 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



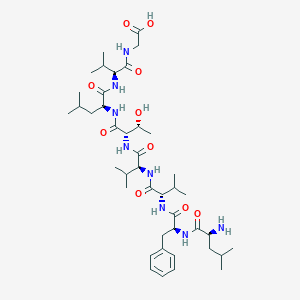

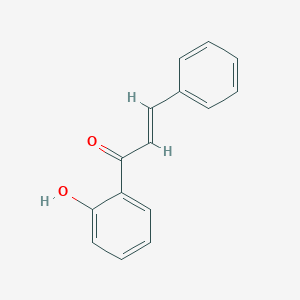

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
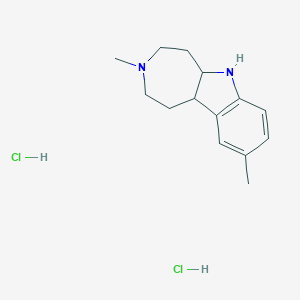
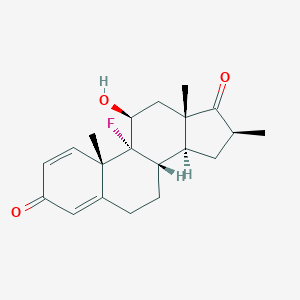

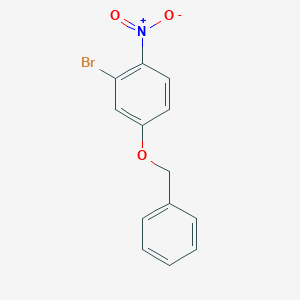
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)

